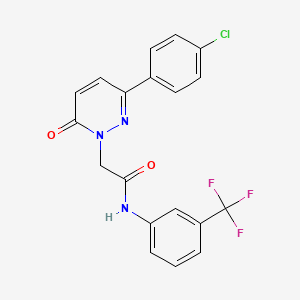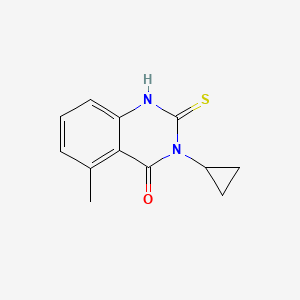
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of various functional groups such as chlorophenyl, trifluoromethylphenyl, and acetamide. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar functional groups have been studied.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenol with dichloroacetamide derivatives. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent. The reaction conditions such as temperature, time, and feed composition were optimized to achieve a 75% yield . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations. For example, 2-phenyl-N-(pyrazin-2-yl)acetamide was studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . The geometrical parameters obtained from these methods were found to be in agreement with each other. Such analyses are crucial for understanding the three-dimensional conformation and electronic structure of the compound, which in turn can influence its reactivity and properties.
Chemical Reactions Analysis
Although the specific chemical reactions of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide are not detailed in the provided papers, the studies of similar compounds can offer insights. The presence of acetamide and chlorophenyl groups can lead to various chemical interactions and reactions, such as nucleophilic substitution or conjugation with other molecules. The reactivity can also be influenced by the presence of electron-withdrawing groups like trifluoromethyl, which can affect the electron density distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, can influence the compound's melting and boiling points, solubility, and crystal structure . Additionally, the electronic properties like HOMO-LUMO gap, molecular electrostatic potential, and hyperpolarizability can be indicative of the compound's potential applications in fields such as nonlinear optics . The specific properties of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide would need to be experimentally determined, but the studies on related compounds provide a foundation for predicting its behavior.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study explored the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, focusing on their activity against gram-positive and gram-negative bacteria. QSAR studies highlighted the positive contribution of substituents with increased hydrophobicity or steric bulk, indicating the importance of structural optimization for enhanced antibacterial properties (Desai et al., 2008).
Anticonvulsant and Muscle Relaxant Activities
- Another research synthesized pyridazin-1(4H)yl derivatives evaluated for their anticonvulsant and muscle relaxant activities. The study revealed that certain compounds showed promising activity compared to standard drugs, indicating the potential of pyridazinones in developing new therapeutic agents (Sharma et al., 2013).
Synthesis of Fused Azines
- Research on the synthesis of a novel class of pyridazin-3-one derivatives demonstrated a general route to obtain these compounds with high yield. The study further explored their reactions with aminoazoles to afford azolo[1,5-a]pyrimidine derivatives, showcasing the versatility of pyridazin-3-ones in synthesizing fused azine compounds with potential biological activity (Ibrahim & Behbehani, 2014).
Antioxidant, Analgesic, and Anti-inflammatory Agents
- A study on the synthesis and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide highlighted its DPPH radical scavenging activity, analgesic, and anti-inflammatory properties. This research underscores the potential of acetamide derivatives in the development of compounds with therapeutic benefits (Nayak et al., 2014).
Mecanismo De Acción
Target of Action
The presence of a trifluoromethyl group and a chlorophenyl group suggests that it might interact with various enzymes or receptors in the body .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in pharmaceuticals and agrochemicals, suggesting that it might interfere with a variety of biological processes .
Pharmacokinetics
The presence of a trifluoromethyl group might enhance the metabolic stability of the compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group in the compound might enhance its stability under different conditions .
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-14-6-4-12(5-7-14)16-8-9-18(28)26(25-16)11-17(27)24-15-3-1-2-13(10-15)19(21,22)23/h1-10H,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUDPAKJZVCHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528336.png)
![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2528342.png)
![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)


![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)
![5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2528351.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)


